molecular formula C16H22N2O3. HCl B194976 5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride CAS No. 53371-79-2

5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride

Cat. No. B194976
CAS RN: 53371-79-2
M. Wt: 290.37 36.46
InChI Key: AQKPYMCBUMYZNK-UHFFFAOYSA-N
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Description

an impurity of Carteolol

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including 5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride, are known for their applications as anticorrosive materials. Their effectiveness in preventing metallic corrosion is attributed to their high electron density, which allows them to adsorb and form stable chelating complexes with metallic surfaces. This quality makes them valuable in industries where metal preservation is critical (Verma, Quraishi, & Ebenso, 2020).

Implications in Medicinal Chemistry

The quinoline nucleus in derivatives like this compound has sparked interest in medicinal chemistry. These derivatives are found in various naturally occurring alkaloids and have been used to create novel potential medicinal agents. The modifications and bioactive moieties introduced to these compounds have showcased antibacterial activity, highlighting their significance in medicinal applications (Tiwary et al., 2016).

Quinoxaline in Medicinal Chemistry

Quinoxaline derivatives, related to quinoline, have been used as building blocks in organic synthesis for creating biologically active compounds. These derivatives show pharmacological actions such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activity. Their role in the design of new synthetic compounds makes them an essential tool for chemists in developing more effective and safe medicinal agents (Ramli et al., 2014).

Applications in Organic Synthesis

Derivatives of this compound, such as 5-Hydroxymethylfurfural (5-HMF), are used in organic synthesis to create fine chemicals. These derivatives are beneficial due to the presence of different functional groups, making them excellent starting materials for a wide range of fine chemical preparations. Their use in novel synthetic routes allows the incorporation of renewable carbon sources into the final targets, indicating their potential in sustainable chemistry (Fan et al., 2019).

Mechanism of Action

Mode of Action

Carteolol Impurity H HCl acts as a beta-adrenergic receptor-blocking agent . The primary mechanism of its ocular hypotensive action in reducing intraocular pressure is most likely a decrease in aqueous humor production . This process is initiated by the non-selective beta1 and beta2 adrenergic receptor blockade .

Biochemical Pathways

The compound’s interaction with beta-adrenergic receptors leads to a decrease in aqueous humor production, which is a key factor in the regulation of intraocular pressure . This can affect the biochemical pathways involved in the production and drainage of aqueous humor, thereby influencing intraocular pressure and potentially mitigating the risk of glaucomatous visual field loss and optic nerve damage .

Pharmacokinetics

The pharmacokinetics of Carteolol Impurity H HCl involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound shows a bioavailability of 85% . It is metabolized in the liver, with an elimination half-life of 6–8 hours . About 50–70% of the compound is excreted through the kidneys . These properties impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The primary result of Carteolol Impurity H HCl’s action is the reduction of elevated, as well as normal, intraocular pressure . This can be beneficial in conditions such as chronic open-angle glaucoma and intraocular hypertension . The compound achieves this effect with little or no impact on pupil size or accommodation .

properties

IUPAC Name

5-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-8,11,17,19H,9-10H2,1-3H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKPYMCBUMYZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968019
Record name 5-[3-(tert-Butylamino)-2-hydroxypropoxy]quinolin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53371-79-2
Record name 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053371792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(tert-Butylamino)-2-hydroxypropoxy]quinolin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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